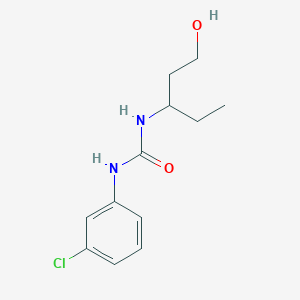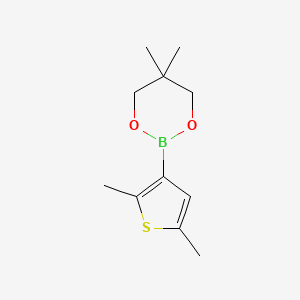
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organosulfur compound that features a thiophene ring substituted with dimethyl groups and a dioxaborinane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2,5-dimethylthiophene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the boron moiety or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives with different functional groups.
科学研究应用
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of photoactive materials and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and boron moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
Similar Compounds
2,5-Dimethylthiophene: A simpler analog without the boron-containing dioxaborinane ring.
Thiophene: The parent compound with a sulfur atom in the ring.
2,5-Dimethylthiophene-3-boronic acid: A related compound with a boronic acid group instead of the dioxaborinane ring.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the thiophene ring and the dioxaborinane moiety, which confer distinct chemical and physical properties
属性
分子式 |
C11H17BO2S |
|---|---|
分子量 |
224.13 g/mol |
IUPAC 名称 |
2-(2,5-dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BO2S/c1-8-5-10(9(2)15-8)12-13-6-11(3,4)7-14-12/h5H,6-7H2,1-4H3 |
InChI 键 |
DBAOACWEYQGISE-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=C(SC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

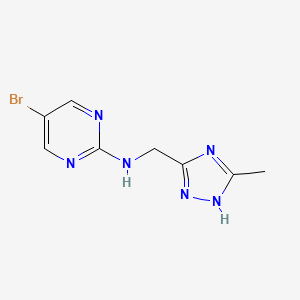
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
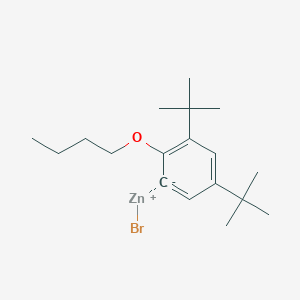
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

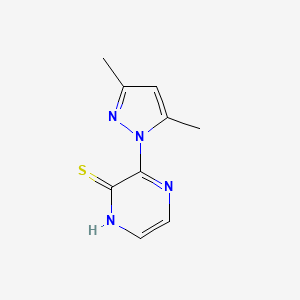
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
